molecular formula C15H22BrNO2 B3846811 4-[5-(2-bromophenoxy)pentyl]morpholine

4-[5-(2-bromophenoxy)pentyl]morpholine

Cat. No.: B3846811
M. Wt: 328.24 g/mol
InChI Key: QEDHEMNJACQOSW-UHFFFAOYSA-N
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Description

4-[5-(2-bromophenoxy)pentyl]morpholine is an organic compound that features a morpholine ring substituted with a 5-(2-bromophenoxy)pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-bromophenoxy)pentyl]morpholine typically involves the following steps:

    Preparation of 2-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Formation of 2-bromophenoxyalkyl halide: The 2-bromophenol is then reacted with an appropriate alkyl halide (e.g., 1,5-dibromopentane) under basic conditions to form 2-bromophenoxyalkyl halide.

    Nucleophilic substitution: The 2-bromophenoxyalkyl halide is then reacted with morpholine under nucleophilic substitution conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-bromophenoxy)pentyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.

Scientific Research Applications

4-[5-(2-bromophenoxy)pentyl]morpholine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[5-(2-bromophenoxy)pentyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can enhance its binding affinity to certain targets, while the morpholine ring can improve its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-[5-(4-bromophenoxy)pentyl]morpholine: This compound has a similar structure but with the bromine atom in the para position.

    4-[5-(2-chlorophenoxy)pentyl]morpholine: This compound has a chlorine atom instead of bromine.

    4-[5-(2-fluorophenoxy)pentyl]morpholine: This compound has a fluorine atom instead of bromine.

Uniqueness

4-[5-(2-bromophenoxy)pentyl]morpholine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. The presence of the morpholine ring also imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[5-(2-bromophenoxy)pentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2/c16-14-6-2-3-7-15(14)19-11-5-1-4-8-17-9-12-18-13-10-17/h2-3,6-7H,1,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDHEMNJACQOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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